6-(2,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
6-(2,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, contributes to its wide range of biological activities.
Preparation Methods
The synthesis of 6-(2,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 3-ethyl-4-amino-5-mercapto-1,2,4-triazole with 2,4-dichlorobenzaldehyde under reflux conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
6-(2,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(2,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . Additionally, the compound can modulate the activity of ion channels and receptors in the central nervous system, contributing to its anticonvulsant effects . The anticancer activity of the compound is attributed to its ability to induce apoptosis in cancer cells by activating caspases and inhibiting the NF-κB signaling pathway .
Comparison with Similar Compounds
6-(2,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique compared to other similar compounds due to its specific substitution pattern and the presence of both triazole and thiadiazine rings. Similar compounds include:
6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound has a phenyl group instead of a dichlorophenyl group and exhibits similar biological activities.
3-alkyl/aryl-6-(2’,4’-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines: These compounds have various alkyl or aryl groups at the 3-position and show diverse pharmacological properties.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds have different substitution patterns and are studied for their antimicrobial and anticancer activities.
Properties
CAS No. |
382595-92-8 |
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Molecular Formula |
C12H10Cl2N4S |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
6-(2,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C12H10Cl2N4S/c1-2-11-15-16-12-18(11)17-10(6-19-12)8-4-3-7(13)5-9(8)14/h3-5H,2,6H2,1H3 |
InChI Key |
LIDJKHOTNYPZJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(CS2)C3=C(C=C(C=C3)Cl)Cl |
solubility |
20.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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